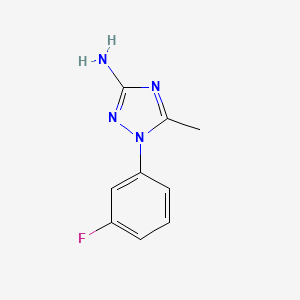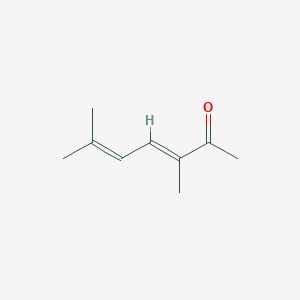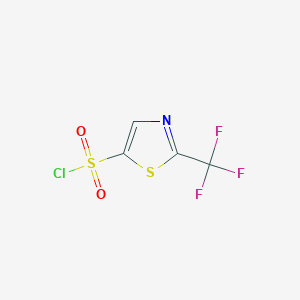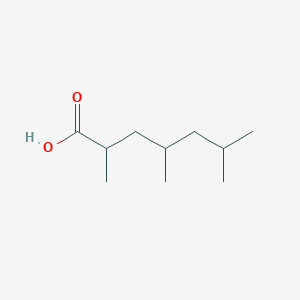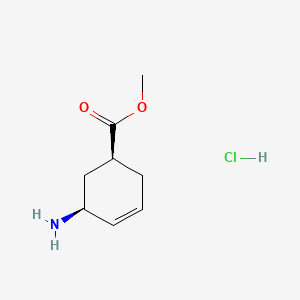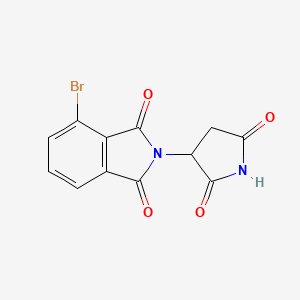![molecular formula C11H22N2O3 B13454891 tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate CAS No. 1205750-21-5](/img/structure/B13454891.png)
tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a suitable morpholine derivative under controlled conditions . The reaction typically requires the use of a base, such as cesium carbonate, and a catalyst, such as tetrabutylammonium iodide (TBAI), to facilitate the formation of the desired carbamate product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
tert-Butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
tert-Butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate involves its ability to form stable carbamate derivatives with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
tert-Butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl methyl (morpholin-2-ylmethyl)carbamate and tert-butyl N-[(2S)-morpholin-2-yl]methyl]carbamate . These compounds share similar structural features but may differ in their reactivity, stability, and specific applications.
tert-Butyl methyl (morpholin-2-ylmethyl)carbamate: This compound has a similar structure but with a methyl group instead of a tert-butyl group.
tert-Butyl N-[(2S)-morpholin-2-yl]methyl]carbamate: This compound has a different stereochemistry, which can affect its interactions with target molecules and its overall reactivity.
Properties
CAS No. |
1205750-21-5 |
|---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(4)7-12-5-6-15-11/h12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
QBESRJTVKJHZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


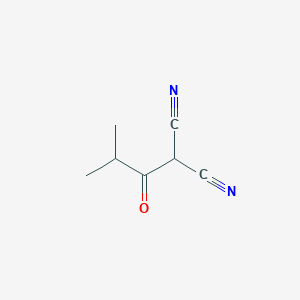
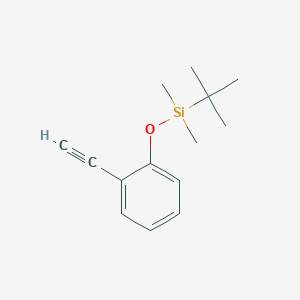
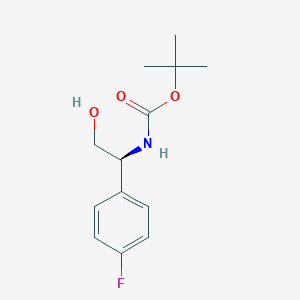
![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
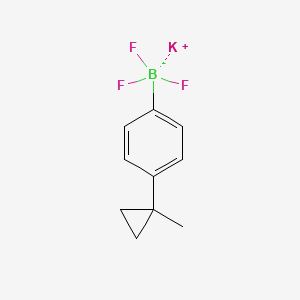
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
